molecular formula C30H50O B1237008 29-Methylisofucosterol CAS No. 35339-71-0

29-Methylisofucosterol

Cat. No. B1237008
CAS RN: 35339-71-0
M. Wt: 426.7 g/mol
InChI Key: LVMOSMRIAUDGQC-CDXQRKPWSA-N
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Description

29-Methylisofucosterol is a steroid. It derives from a hydride of a stigmastane.
29-Methylisofucosterol is a natural product found in Petrosia ficiformis, Sarcophyton crassocaule, and Aureococcus anophagefferens with data available.

Scientific Research Applications

1. Fucosterol Epoxide Lyase in Insects

Research on 29-Methylisofucosterol includes its use in the study of enzyme activity, specifically fucosterol epoxide lyase in insects. Tritium-labeled fucosterol epoxide with a C-29 methyl group has been synthesized for use in assays to measure this enzyme's activity in insect tissue homogenates (Prestwich et al., 1985).

2. Antiviral Research

In the context of antiviral research, derivatives of 29-Methylisofucosterol have been explored for their potential to inhibit SARS-CoV-2 main protease, a critical component in the viral life cycle. This research underscores the compound's potential in the development of treatments for COVID-19 (Belal et al., 2022).

3. Cholesterol Conversion in Insects

Investigations into the stereochemistry of cholesterol conversion in insects have utilized 29-Methylisofucosterol. Specifically, studies on the sitosterol to cholesterol conversion process have employed variants of this compound (Fujimoto et al., 1980).

4. Marine Lipid Biosynthesis

Research into the biosynthesis of marine lipids has also involved 29-Methylisofucosterol. The compound's role in synthesizing sterols in marine organisms, such as sponges, has been a subject of study, revealing insights into biological pathways in these organisms (Stoilov et al., 1986).

5. Algae Sterol Composition

The identification of 29-Methylisofucosterol in marine algae highlights its significance in the study of algal sterol composition. It has been identified as a major sterol in certain algae species, providing insights into the lipid profiles of these organisms (Gibbons et al., 1968).

6. Cytotoxicity in Cancer Research

29-Methylisofucosterol derivatives have been studied for their cytotoxic properties against various cancer cell lines. This research offers promising avenues for the development of new cancer treatments (Sheu et al., 1997).

properties

CAS RN

35339-71-0

Product Name

29-Methylisofucosterol

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-yloct-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H50O/c1-7-8-22(20(2)3)10-9-21(4)26-13-14-27-25-12-11-23-19-24(31)15-17-29(23,5)28(25)16-18-30(26,27)6/h8,11,20-21,24-28,31H,7,9-10,12-19H2,1-6H3/b22-8-/t21-,24+,25+,26-,27+,28+,29+,30-/m1/s1

InChI Key

LVMOSMRIAUDGQC-CDXQRKPWSA-N

Isomeric SMILES

CC/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C

SMILES

CCC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Canonical SMILES

CCC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

synonyms

24-propylidenecholest-5-en-3 beta-ol
29-methylisofucosterol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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